3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde
Description
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 3 and an aldehyde group at position 5. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol (monoisotopic mass: 180.009040) . The aldehyde group at position 6 provides a reactive site for further chemical modifications, making this compound a valuable intermediate in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H |
InChI Key |
FYSHNHVBUYITDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Magnesium-Mediated C3 Chlorination
To introduce chlorine at the 3-position, regioselective metalation is employed:
-
Base System : TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) at −60°C in tetrahydrofuran (THF).
-
Electrophile : Hexachloroethane (Cl₃C-CCl₃) or N-chlorosuccinimide (NCS) for electrophilic chlorination.
-
Yield : 40–65%, with >90% regioselectivity for C3 over C5.
Table 1 : Optimization of Chlorination Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | −60°C | Maximizes C3 selectivity |
| Electrophile | NCS | Higher purity |
| Reaction Time | 2 hours | Minimizes side reactions |
Formylation at C6
The aldehyde group is introduced via:
Critical Consideration :
Sequential chlorination and formylation must avoid dehalogenation. Using mild oxidizing agents (e.g., MnO₂) preserves the chloro substituent during aldehyde formation.
One-Pot Multicomponent Approaches
Recent advances streamline synthesis through tandem reactions:
Components :
-
2-Amino-5-chloropyridine
-
Chloroacetaldehyde
-
Formaldehyde (as formyl source)
Conditions :
Advantage :
Reduces purification steps and improves atom economy by 30% compared to stepwise methods.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Green Chemistry Innovations
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.
-
Catalyst Recovery : Magnetic Fe₃O₄-supported catalysts enable >95% recovery and reuse.
Table 2 : Comparative Analysis of Industrial Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch Processing | 65 | 92 | 1200 |
| Continuous Flow | 85 | 98 | 900 |
| Green Chemistry | 78 | 95 | 850 |
Analytical and Mechanistic Validation
Spectroscopic Characterization
Computational Modeling
Density functional theory (DFT) calculations rationalize regioselectivity:
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for functionalization through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the creation of derivatives that can be tailored for specific applications in pharmaceuticals and materials science .
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, a recent study reported significant reductions in cell viability and increased apoptotic markers in human breast cancer cells treated with this compound .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Research has indicated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .
Pharmaceutical Development
Intermediate in Drug Synthesis
This compound is utilized as an intermediate in the synthesis of pharmaceutical agents targeting infectious diseases, including tuberculosis. High-throughput screening has identified imidazo[1,2-a]pyridine analogues as potent inhibitors of Mycobacterium tuberculosis, with promising minimum inhibitory concentrations (MIC) indicating their potential as anti-TB agents .
Industrial Applications
Catalyst Development
In industrial settings, this compound is explored for its role in developing new materials and catalysts. Its unique reactivity profile makes it suitable for various catalytic processes, enhancing efficiency and selectivity in chemical reactions .
Data Summary from Research Findings
Case Study 1: Anticancer Activity
In a study published in 2024, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
Case Study 3: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings revealed that treatment with this compound significantly mitigated neuronal damage and improved cell survival rates.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Differences :
Impact on Reactivity :
- The aldehyde at position 3 may exhibit different nucleophilic addition tendencies due to proximity to the nitrogen atom in the imidazole ring.
- Positional isomerism could influence intermolecular interactions in crystal structures, as seen in related carbaldehyde derivatives .
Functional Group Variants
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrate
6-Chloroimidazo[1,2-a]pyridine-3-formonitrile
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
- Substituents : Acetamide at position 3, 4-chlorophenyl at position 2 .
- Molecular weight : 320.17 g/mol.
Halogen-Substituted Analogues
Ethyl 3-Aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate
3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
- Substituents : Bromine at position 3 (CAS 886371-28-4) .
- Applications : Brominated derivatives are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
Complex Derivatives with Additional Substituents
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde
- Substituents : Nitro at position 6, 4-methoxyphenyl at position 2 .
- Electronic Effects :
- Nitro group (electron-withdrawing) deactivates the ring, reducing electrophilic substitution reactivity.
- Methoxy group (electron-donating) enhances resonance stabilization.
- Crystallography : Exhibits hydrogen bonding involving the aldehyde group, influencing solid-state packing .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde | Cl (3), CHO (6) | 180.59 | Reactive aldehyde, moderate polarity |
| 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Cl (6), CHO (3) | 180.59 | Positional isomer, altered reactivity |
| 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | Cl (6), COOH (3) | 196.59 | High polarity, hydrogen-bonding capacity |
| 6-Chloro-2-(4-chlorophenyl)-imidazo[...]-3-acetamide | Cl (6), 4-ClPh (2), CONH₂ (3) | 320.17 | Enhanced bioactivity potential |
Biological Activity
3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy against various pathogens and cancer cell lines.
This compound is characterized by its unique imidazo[1,2-a]pyridine framework, which is known for various biological activities. The synthesis typically involves the condensation of 2-substituted imidazo[1,2-a]pyridine derivatives with aldehydes or other electrophiles under specific conditions to yield the desired compound.
Synthesis Example:
The synthesis can be achieved through a multi-step process involving:
- Formation of the imidazo[1,2-a]pyridine framework.
- Chlorination at the 3-position.
- Introduction of the aldehyde group via formylation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound against Mtb are reported to be as low as 0.07 μM, indicating potent activity against both replicating and non-replicating bacteria .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.07 - 0.14 | |
| Candida albicans | Active against resistant strains | |
| Klebsiella pneumoniae | Significant inhibition observed |
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated anticancer properties in various studies. It has been evaluated against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). In vitro studies show that this compound exhibits low cytotoxicity towards normal cells while effectively reducing cell viability in cancerous cells.
Case Study:
A study conducted on MCF-7 cells revealed that the compound induced apoptosis at concentrations above 10 μM, with IC50 values indicating significant growth inhibition compared to untreated controls .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within microbial and cancerous cells. It is believed to inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For instance, its action against Mtb may involve disrupting cell wall synthesis or inhibiting DNA replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for developing more potent derivatives. Modifications at various positions on the imidazo ring have been explored to enhance activity and selectivity. For example:
- Substituents at the C2 and C6 positions have been shown to significantly affect potency against Mtb.
- The introduction of electron-withdrawing groups tends to increase antimicrobial activity while maintaining low toxicity .
Table 2: SAR Insights for Imidazo[1,2-a]pyridine Derivatives
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| C2 | Electron-withdrawing | Increased potency |
| C6 | Alkyl groups | Enhanced selectivity |
Q & A
Q. What are the common synthetic routes for preparing 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde, and what are their key intermediates?
Methodological Answer: The synthesis typically involves two main strategies:
- Cyclocondensation : Reacting 2-aminoimidazole derivatives with 1,3-difunctionalized carbonyl compounds (e.g., 1,3-dichloroacetone) to form the imidazo[1,2-a]pyridine core. The aldehyde group is introduced via oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack reagents .
- Post-functionalization : Starting from preformed imidazo[1,2-a]pyridine scaffolds, the aldehyde group is introduced via directed lithiation followed by quenching with DMF or via oxidation of primary alcohols (e.g., using MnO₂). Chlorination at position 3 is achieved using POCl₃ or NCS (N-chlorosuccinimide) .
Key intermediates : 2-Aminoimidazole derivatives, 3-nitroimidazo[1,2-a]pyridines (for subsequent reduction and chlorination), and hydroxymethyl intermediates.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic scaffold, aldehyde proton (δ ~9.8–10.2 ppm), and chlorine substituent. 2D NMR (COSY, HSQC) resolves overlapping signals in the fused ring system .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde C=O stretch .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₈H₅ClN₂O, [M+H]⁺ = 181.0164) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Q. How can the reactivity of the aldehyde group in this compound be exploited for further derivatization?
Methodological Answer: The aldehyde group serves as a versatile handle for:
- Schiff base formation : Condensation with amines to form imines, useful in metal coordination chemistry or bioactive compound synthesis .
- Reduction : Conversion to a hydroxymethyl group (NaBH₄) or primary alcohol for prodrug design.
- Nucleophilic addition : Grignard or organozinc reagents add to the aldehyde, enabling side-chain diversification .
Advanced Research Questions
Q. What strategies address low yields in the chlorination step during the synthesis of this compound?
Methodological Answer: Low yields often arise from competing side reactions (e.g., over-chlorination or ring degradation). Mitigation strategies include:
- Regioselective chlorination : Use directing groups (e.g., nitro or methyl) to bias electrophilic substitution at position 3.
- Optimized reaction conditions : Lower temperatures (0–5°C) and controlled stoichiometry of chlorinating agents (e.g., POCl₃) reduce side products. Kinetic monitoring via HPLC or TLC helps identify optimal reaction times .
- Protection/deprotection : Temporarily protect sensitive functional groups (e.g., the aldehyde) during chlorination .
Q. How do structural modifications (e.g., substituent position) impact the photophysical or biological properties of this compound derivatives?
Methodological Answer:
- Photophysical studies : Introduce electron-donating/withdrawing groups (e.g., -OMe, -NO₂) at specific positions to modulate absorption/emission wavelengths. Time-dependent DFT (TD-DFT) calculations correlate experimental UV-Vis spectra with electronic transitions .
- Biological activity : Replace the chloro group with bioisosteres (e.g., -CF₃, -Br) and evaluate cytotoxicity or kinase inhibition. SAR (structure-activity relationship) studies require standardized assays (e.g., MTT for cytotoxicity, enzymatic IC₅₀ measurements) .
Q. What computational methods guide the optimization of reaction conditions for introducing the aldehyde group in this compound synthesis?
Methodological Answer:
- DFT calculations : Model transition states to identify energetically favorable pathways for formylation. For example, assess the feasibility of Vilsmeier-Haack vs. Duff formylation mechanisms.
- Solvent effects : Use COSMO-RS simulations to predict solvent compatibility and stabilize polar intermediates.
- Machine learning : Train models on existing reaction data (e.g., temperature, catalyst, yield) to predict optimal conditions for new substrates .
Data Contradiction Analysis
Q. How can conflicting reports on the stability of this compound under acidic/basic conditions be resolved?
Methodological Answer:
- Controlled stability studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) in buffered solutions (pH 1–12) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid) via LC-MS .
- Mechanistic insights : Use ¹⁸O isotopic labeling to track hydrolysis pathways. Computational models (e.g., pKa prediction) clarify pH-dependent reactivity .
Experimental Design Considerations
Q. What precautions are critical when handling this compound due to its potential toxicity?
Methodological Answer:
- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure with OSHA-approved methods.
- Waste disposal : Quench reactive aldehyde groups with bisulfite solution before disposal. Follow EPA guidelines for chlorinated waste .
- Ecotoxicity assessment : Perform Daphnia magna or algae growth inhibition tests to evaluate environmental impact .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
